3-(Ethylamino)pyrrolidin-2-one hydrochloride
Overview
Description
3-(Ethylamino)pyrrolidin-2-one hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidin-2-one, which is a five-membered lactam. Compounds containing the pyrrolidin-2-one structure are known for their diverse biological activities and are commonly used in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
3-(Ethylamino)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor. This inhibition can lead to an increase in acetylcholine levels, which is crucial for neurotransmission. Additionally, this compound has been shown to interact with various ion channels, modulating their activity and affecting cellular signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to enhance the expression of certain genes involved in neuroprotection and cell survival. It also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity. This binding interaction leads to an accumulation of acetylcholine, which enhances neurotransmission. Additionally, this compound can modulate the activity of ion channels, leading to changes in cellular excitability and signaling. It also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and neuroprotection. At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation. These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The compound’s localization and accumulation can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This localization can affect its activity and function, as it interacts with different biomolecules within these compartments .
Preparation Methods
The synthesis of 3-(Ethylamino)pyrrolidin-2-one hydrochloride can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
3-(Ethylamino)pyrrolidin-2-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidin-2-one ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Ethylamino)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Ethylamino)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Ethylamino)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound, known for its versatile reactivity and biological activities.
Pyrrolidin-2,5-diones: These compounds have similar structural features but differ in their reactivity and biological profiles.
Prolinol: Another derivative of pyrrolidine, known for its use in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(ethylamino)pyrrolidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-7-5-3-4-8-6(5)9;/h5,7H,2-4H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTYKPKXFYIRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCNC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.